![molecular formula C19H20N2O2 B2528183 [4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-pyridin-4-ylmethanone CAS No. 2418668-18-3](/img/structure/B2528183.png)
[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-pyridin-4-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-pyridin-4-ylmethanone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as AZD-7762, and it has been found to have a number of interesting properties that make it useful for a variety of different research purposes. In
Applications De Recherche Scientifique
AZD-7762 has been found to have a number of potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a potential cancer treatment. AZD-7762 has been found to inhibit the activity of checkpoint kinase 1 (CHK1), which is a protein that plays a key role in the DNA damage response pathway. By inhibiting CHK1, AZD-7762 can prevent cancer cells from repairing DNA damage, which can lead to the death of cancer cells.
Mécanisme D'action
The mechanism of action of AZD-7762 involves its inhibition of CHK1. CHK1 is a protein that is involved in the DNA damage response pathway, which is a critical pathway for maintaining the integrity of the genome. When DNA damage occurs, CHK1 is activated and it helps to prevent the replication of damaged DNA. By inhibiting CHK1, AZD-7762 can prevent cancer cells from repairing DNA damage, which can lead to the death of cancer cells.
Biochemical and Physiological Effects:
AZD-7762 has been found to have a number of biochemical and physiological effects. One of the most significant effects is its ability to inhibit the activity of CHK1. This inhibition can lead to the death of cancer cells, which makes AZD-7762 a promising cancer treatment. In addition, AZD-7762 has been found to have minimal toxicity in normal cells, which makes it a potentially safe treatment option.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of AZD-7762 for lab experiments is its specificity for CHK1. This specificity makes it a useful tool for studying the DNA damage response pathway and for developing new cancer treatments. However, one limitation of AZD-7762 is its relatively short half-life, which can make it difficult to use in certain experiments.
Orientations Futures
There are a number of future directions for research on AZD-7762. One area of research involves the development of new cancer treatments based on the inhibition of CHK1. Another area of research involves the use of AZD-7762 in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, researchers are exploring the potential use of AZD-7762 in other areas of research, such as the study of the DNA damage response pathway and the development of new drugs for other diseases.
Méthodes De Synthèse
The synthesis method for AZD-7762 involves several steps, including the reaction of 4-bromopyridine with 4-(2-chloroethoxy)benzaldehyde to form 4-(2-chloroethoxy)-4'-bromobenzophenone. This intermediate is then reacted with cyclopropylmethylamine to form 4-(2-chloroethoxy)-4'-bromo-3-(cyclopropylmethyl)benzophenone. The final step involves the reaction of this intermediate with aziridine to form [4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-pyridin-4-ylmethanone.
Propriétés
IUPAC Name |
[4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c22-19(16-7-9-20-10-8-16)15-3-5-18(6-4-15)23-13-17-12-21(17)11-14-1-2-14/h3-10,14,17H,1-2,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAWPUQZFOYBTFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CC2COC3=CC=C(C=C3)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
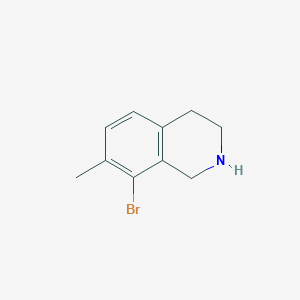
![N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2528101.png)
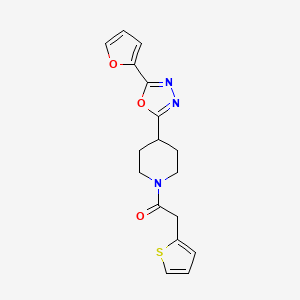


![6-(2-Chloro-propionyl)-4H-benzo[1,4]oxazin-3-one](/img/structure/B2528109.png)
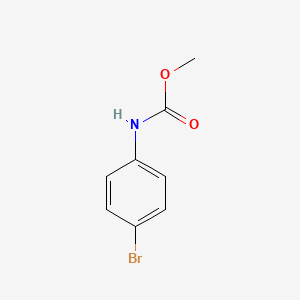
![N-(2,4-dimethylphenyl)-2-(2-methyl-4-oxothieno[3,2-c]pyridin-5(4H)-yl)acetamide](/img/structure/B2528114.png)
![N-(6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ylmethyl)prop-2-enamide](/img/structure/B2528116.png)
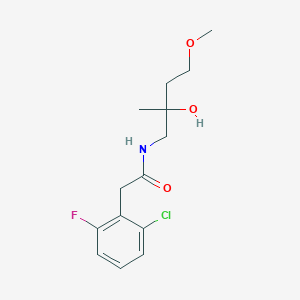
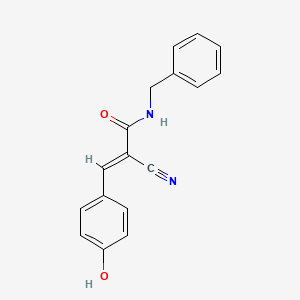
![N-[2,2-Dimethyl-3-(oxan-4-yl)propyl]oxirane-2-carboxamide](/img/structure/B2528119.png)


